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Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-oxopropanal

Cat. No.: B1362320

An In-depth Technical Guide to 3,3,3-Trifluoro-2-oxopropanal (CAS 91944-47-7)

Introduction

3,3,3-Trifluoro-2-oxopropanal, also known as trifluoropyruvic aldehyde, is a highly reactive
organofluorine compound with the CAS number 91944-47-7. Its unique chemical structure,
featuring a trifluoromethyl group adjacent to a glyoxal moiety, imparts distinct physicochemical
and potential biological properties. This technical guide provides a comprehensive overview of
its characteristics, synthesis, potential applications, and safety considerations, tailored for
researchers, scientists, and drug development professionals.

Chemical Identity
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Identifier Value

CAS Number 01944-47-7

IUPAC Name 3,3,3-trifluoro-2-oxopropanal
Synonyms Trifluoropyruvic aldehyde,

Trifluoromethylglyoxal, TFPAD

Molecular Formula

C3HFs302

Molecular Weight

126.03 g/mol [1]

Canonical SMILES

C(C(=0)C(F)(F)F)=0

InChl

InChl=1S/C3HF302/c4-3(5,6)2(8)1-7/h1H

InChlKey

CNQOORHYEKAWRC-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3,3,3-trifluoro-2-

oxopropanal is presented below. These properties are crucial for understanding its behavior in

various experimental settings.

Property Value Source

Boiling Point 40.8 °C at 760 mmHg Predicted

Density 1.417 g/cm3 Predicted

XLogP3-AA 0.7 Computed by XLogP3 3.0
Hydrogen Bond Donor Count 0 Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor

Count 5 Computed by Cactvs 3.4.8.18
Rotatable Bond Count 1 Computed by Cactvs 3.4.8.18
Exact Mass 125.99286376 Da Computed by PubChem 2.2
Monoisotopic Mass 125.99286376 Da Computed by PubChem 2.2
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Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,3,3-trifluoro-2-
oxopropanal is not readily available in the public domain, a general synthetic approach can be
inferred from the preparation of similar fluorinated aldehydes. One potential route involves the
oxidation of a suitable precursor, such as 3,3,3-trifluoro-2-oxopropanal diethyl acetal.

General Experimental Workflow for Aldehyde Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of an
aldehyde from an acetal precursor. This serves as a conceptual framework until a specific
protocol for 3,3,3-trifluoro-2-oxopropanal is published.

General Aldehyde Synthesis Workflow

Acid-catalyzed Work-up & Purification Characterization
Deprotection/Hydrolysis Extraction (e.g., Distillation) (NMR, IR, MS)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of an aldehyde from its acetal precursor.

Spectroscopic Data

Detailed experimental spectra for 3,3,3-trifluoro-2-oxopropanal are not widely published.
However, the expected spectroscopic features can be predicted based on its structure and the
known characteristics of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3,3-trifluoro-2-oxopropanal is expected to show characteristic
absorption bands for the carbonyl (C=0) and C-F bonds. Aldehydes typically exhibit a strong
C=0 stretching vibration in the region of 1740-1720 cm~*. The C-F stretching vibrations are
expected to appear in the range of 1400-1000 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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* 1H NMR: A singlet corresponding to the aldehydic proton would be expected, likely in the
downfield region (& 9-10 ppm).

e 13C NMR: Signals for the two carbonyl carbons and the trifluoromethyl carbon would be
present. The carbonyl carbons would appear significantly downfield.

o F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group would
be observed.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M*) at m/z 126. Fragmentation
patterns would likely involve the loss of CO and CFs groups.

Biological Activity and Mechanism of Action

The biological activity of 3,3,3-trifluoro-2-oxopropanal is not well-documented in publicly
available literature. However, its high reactivity suggests it may interact with biological
macromolecules. Aldehydes are known to react with nucleophilic groups in proteins, such as
the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form
Schiff bases and thioacetals, respectively. This reactivity could lead to enzyme inhibition or
other forms of cellular disruption.

A study on the related compound, trifluoroacetaldehyde, demonstrated its ability to react with
amino acids, particularly cysteine, to form stable adducts. This suggests that 3,3,3-trifluoro-2-
oxopropanal could exhibit similar reactivity towards proteins and other biological nucleophiles.

Potential Signaling Pathway Interaction

Given the lack of specific data, a hypothetical signaling pathway is presented to illustrate how a
reactive electrophile like 3,3,3-trifluoro-2-oxopropanal might disrupt a generic cellular
signaling cascade through covalent modification of a key protein.
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Hypothetical Disruption of a Signaling Pathway
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Caption: A hypothetical mechanism of signaling pathway disruption by 3,3,3-trifluoro-2-
oxopropanal.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3,3,3-trifluoro-2-oxopropanal is not
readily available, based on the properties of similar aldehydes and fluorinated compounds, it
should be handled with caution. It is likely to be a volatile and reactive compound.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1362320?utm_src=pdf-body-img
https://www.benchchem.com/product/b1362320?utm_src=pdf-body
https://www.benchchem.com/product/b1362320?utm_src=pdf-body
https://www.benchchem.com/product/b1362320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Potential Hazards:

« lrritant to eyes, skin, and respiratory tract.

e May be harmful if swallowed or inhaled.

o The trifluoromethyl group can enhance its reactivity and potential toxicity.
Recommended Precautions:

» Handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes.
o Store in a tightly sealed container in a cool, dry place.

Suppliers

3,3,3-Trifluoro-2-oxopropanal is available from various chemical suppliers, typically for
research and development purposes. Some of the known suppliers include:

NINGBO INNO PHARMCHEM CO.,LTD.

e Jiaxing Isen Chemical Co.,Ltd

» Shijiazhuang Sdyano Fine Chemical Co., Ltd
e Shanghai Hope Chem Co., Ltd.

e Amadis Chemical Co.,Ltd.

e Nanjing Chemlin Chemical Co., Ltd.

e Allfluoro pharmaceutical co. Itd.

e Hefei TNJ Chemical Industry Co.,Ltd.
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e Interchim
¢ Sinfoo Biotech

It is recommended to contact these suppliers directly for the most up-to-date information on
product availability, purity, and pricing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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